

BDP TR Carboxylic Acid: Application Notes and Protocols for Live-Cell Imaging

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Compound of Interest

Compound Name: *BDP TR carboxylic acid*

Cat. No.: *B606007*

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Introduction

BDP TR carboxylic acid is a versatile fluorescent probe belonging to the BODIPY family of dyes. Renowned for their exceptional photostability, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH, BODIPY dyes are invaluable tools in biological imaging. The "TR" designation indicates its spectral characteristics, which are similar to Texas Red, emitting in the red region of the visible spectrum. This makes it suitable for multicolor imaging experiments with blue and green fluorescent probes.[1][2] The carboxylic acid functional group allows for covalent conjugation to amine-containing biomolecules, enabling the targeted visualization of specific cellular components and processes. Alternatively, its moderate hydrophobicity suggests its potential for use as a direct stain for lipophilic structures within live cells.[3][4]

This document provides detailed application notes and protocols for the use of **BDP TR carboxylic acid** in live-cell imaging, catering to both direct staining of organelles and targeted imaging of signaling pathways after conjugation.

Data Presentation

Photophysical and Chemical Properties of BDP TR Carboxylic Acid

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~589 nm	[2]
Emission Maximum (λ_{em})	~616 nm	[2]
Molar Extinction Coefficient (ϵ)	~60,000-69,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Fluorescence Quantum Yield (Φ)	~0.90	[2]
Fluorescence Lifetime (τ)	~5.4 ns	[5]
Molecular Formula	$\text{C}_{21}\text{H}_{15}\text{BF}_2\text{N}_2\text{O}_3\text{S}$	[6]
Molecular Weight	~424.23 g/mol	[6]
Solubility	Good in DMF, DMSO	[3]
Reactive Group	Carboxylic Acid (-COOH)	[4]
Reactivity	Alcohols (via Steglich esterification), Amines (after activation)	[3][4]

Experimental Protocols

Two primary applications of **BDP TR carboxylic acid** in live-cell imaging are presented: direct staining of lipid droplets and targeted visualization of receptor-mediated endocytosis after conjugation to a protein.

Application 1: Direct Staining of Lipid Droplets in Live Cells

BODIPY dyes are known for their utility in staining neutral lipids within lipid droplets.[7][8][9] The moderate hydrophobicity of **BDP TR carboxylic acid** allows for its potential use as a direct stain for these organelles.

Protocol 1: Live-Cell Staining of Lipid Droplets

This protocol is adapted from established methods for staining lipid droplets with other BODIPY derivatives.^[7]^[8]

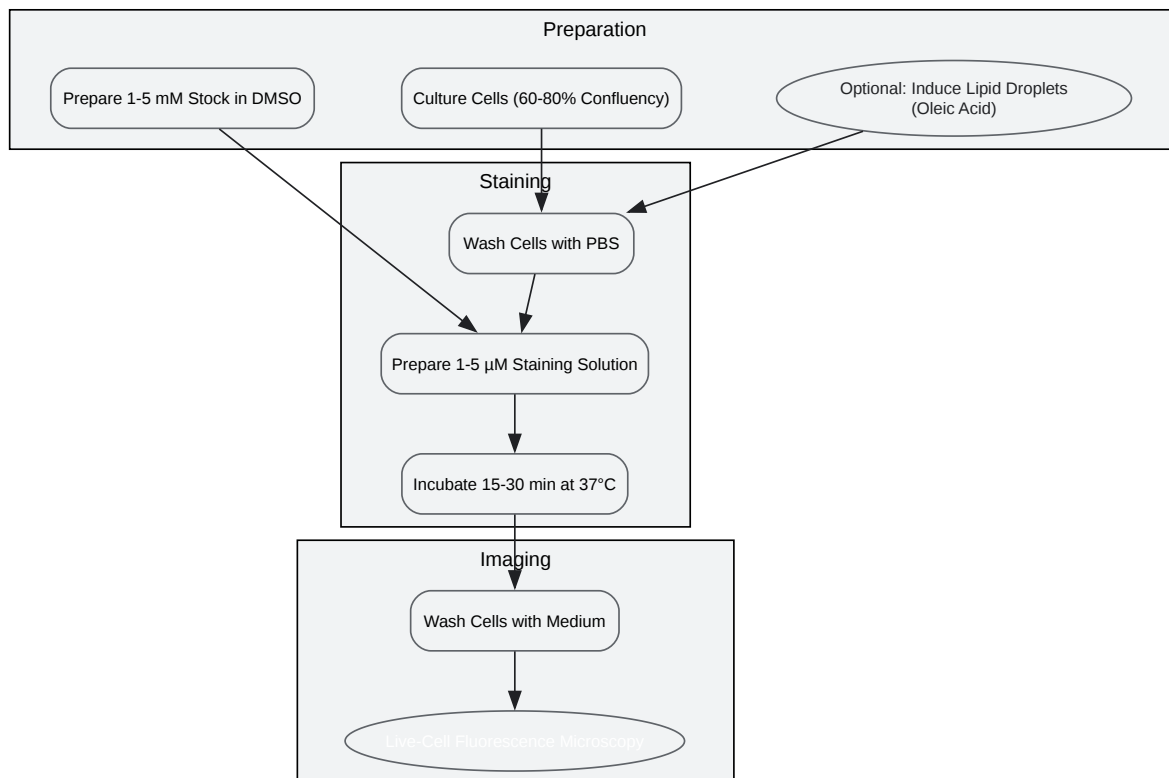
Materials:

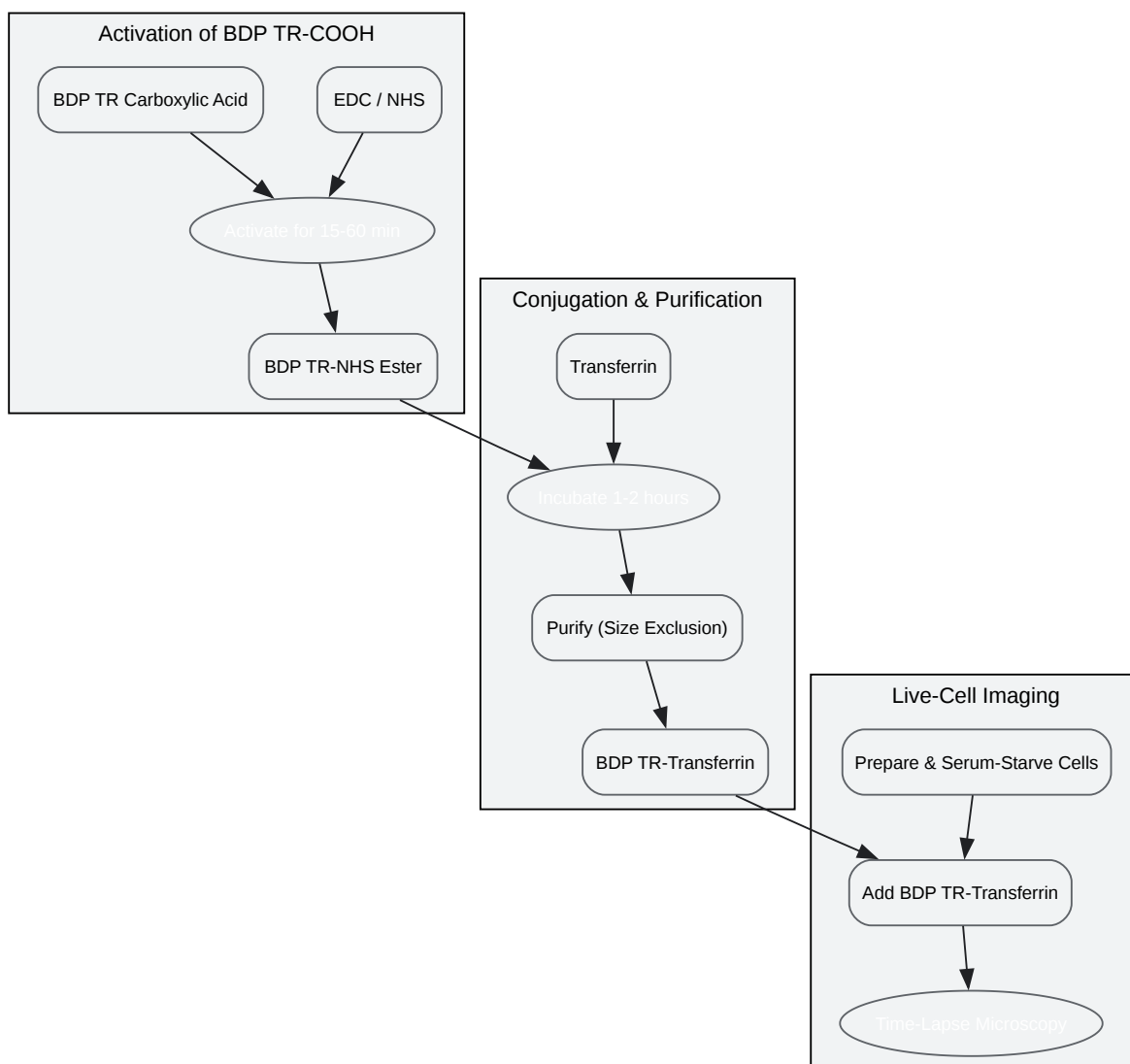
- **BDP TR carboxylic acid**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Live cells cultured on glass-bottom dishes
- Phosphate-Buffered Saline (PBS), pH 7.4
- Complete cell culture medium
- Optional: Oleic acid complexed to BSA for induction of lipid droplet formation

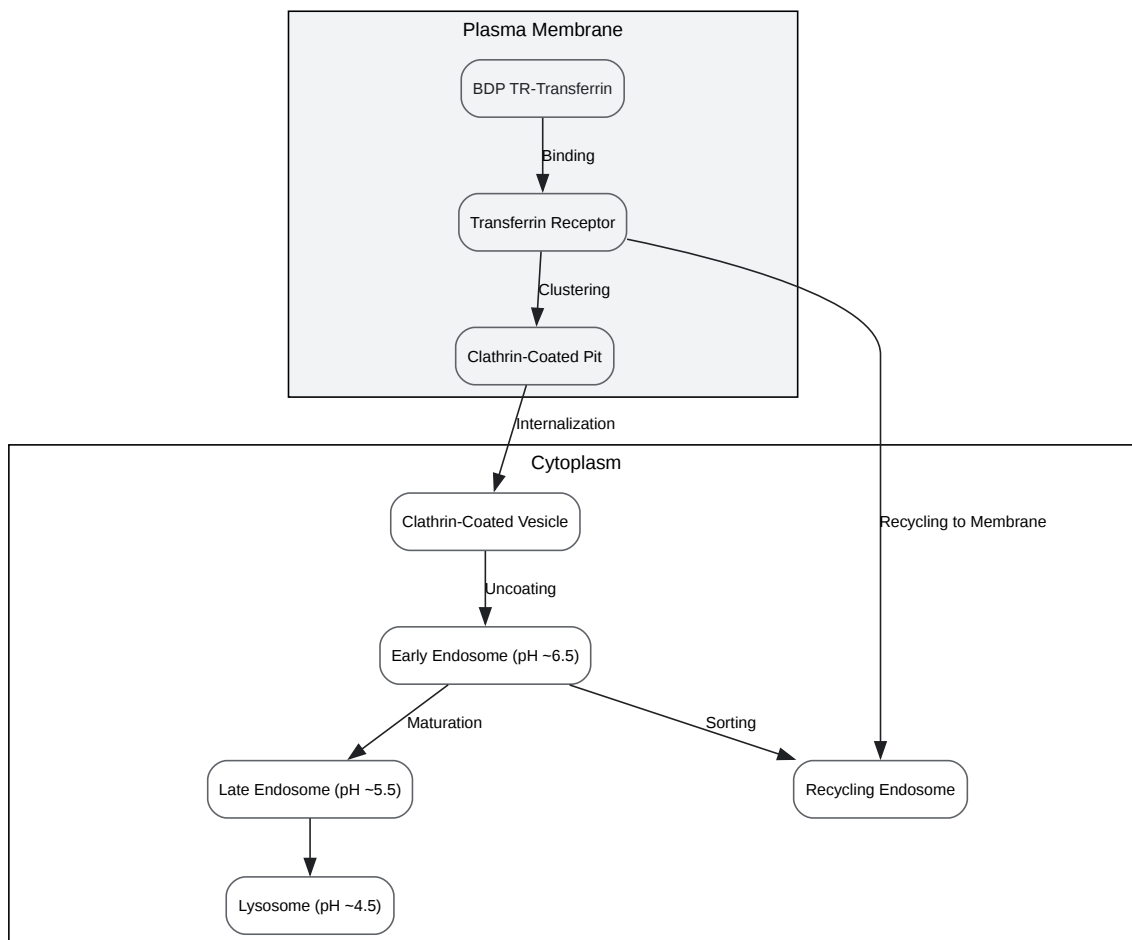
Procedure:

- Preparation of **BDP TR Carboxylic Acid** Stock Solution:
 - Dissolve **BDP TR carboxylic acid** in anhydrous DMSO to a final concentration of 1-5 mM.
 - Store the stock solution at -20°C, protected from light and moisture.
- Cell Preparation:
 - Culture cells to 60-80% confluency on glass-bottom dishes suitable for fluorescence microscopy.
 - (Optional) To induce lipid droplet formation, incubate cells with oleic acid complexed to BSA in serum-free medium for 12-24 hours prior to staining.^[7]
- Staining:
 - Prepare a fresh staining solution by diluting the **BDP TR carboxylic acid** stock solution in pre-warmed PBS or serum-free medium to a final concentration of 1-5 µM.
 - Wash the cells twice with pre-warmed PBS to remove any residual serum.

- Remove the PBS and add the staining solution to the cells.
- Incubate for 15-30 minutes at 37°C, protected from light.
- Washing and Imaging:
 - Remove the staining solution and wash the cells two to three times with pre-warmed complete cell culture medium.
 - Image the cells immediately using a fluorescence microscope equipped with appropriate filters for BDP TR (e.g., excitation ~589 nm, emission ~616 nm). It is recommended to image in a phenol red-free medium to reduce background fluorescence.[\[2\]](#)







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